N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide
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Overview
Description
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound with a complex structure This compound is characterized by the presence of a dimethylamino group, a dimethylsulfamoyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-amino-6-dimethylaminobenzene with dimethylsulfamoyl chloride under basic conditions to form the intermediate N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]amine. This intermediate is then reacted with acryloyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide or sulfonamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or amide moiety .
Scientific Research Applications
N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(Dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: This compound shares structural similarities but has different substituents on the aromatic ring and amide group.
Indole Derivatives: Compounds containing the indole nucleus exhibit diverse biological activities and are structurally related to N-[2-(Dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities
Properties
IUPAC Name |
N-[2-(dimethylamino)-6-(dimethylsulfamoyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-6-12(17)14-13-10(15(2)3)8-7-9-11(13)20(18,19)16(4)5/h6-9H,1H2,2-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFXEMGVLVRUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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